molecular formula C27H24FN3O2 B2808483 5-(2,5-dimethylbenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189871-75-7

5-(2,5-dimethylbenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2808483
CAS No.: 1189871-75-7
M. Wt: 441.506
InChI Key: DYFNVQFUEAECKI-UHFFFAOYSA-N
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Description

This compound is a pyrimidoindolone derivative with a fluorine atom at the 8-position, a 2,5-dimethylbenzyl group at the 5-position, and a 3-methoxybenzyl substituent at the 3-position (Figure 1).

Properties

IUPAC Name

5-[(2,5-dimethylphenyl)methyl]-8-fluoro-3-[(3-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O2/c1-17-7-8-18(2)20(11-17)15-31-24-10-9-21(28)13-23(24)25-26(31)27(32)30(16-29-25)14-19-5-4-6-22(12-19)33-3/h4-13,16H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFNVQFUEAECKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethylbenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. The starting materials often include substituted benzyl halides and indole derivatives. Key steps in the synthesis may involve:

    Nucleophilic substitution reactions: to introduce the benzyl groups.

    Cyclization reactions: to form the pyrimidoindole core.

    Fluorination reactions: to introduce the fluorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-dimethylbenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: such as potassium permanganate or chromium trioxide.

    Reducing agents: like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

5-(2,5-dimethylbenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic chemists.

Mechanism of Action

The mechanism of action of 5-(2,5-dimethylbenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Implications

The target compound is compared to three derivatives with distinct substituents (Table 1):

Compound 5-Position Substituent 3-Position Substituent 8-Position Key Structural Features
Target compound 2,5-Dimethylbenzyl 3-Methoxybenzyl Fluoro Bulky 2,5-dimethylbenzyl increases steric hindrance; 3-methoxybenzyl enhances lipophilicity
Compound (3): 8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-derivative 4-Fluorobenzyl 2-Methoxybenzyl Fluoro Electron-withdrawing 4-fluoro group; 2-methoxy orientation alters π-π stacking
8-Fluoro-5-methyl-3-(pyridin-2-ylmethyl)-derivative Methyl Pyridin-2-ylmethyl Fluoro Compact methyl group improves solubility; pyridine enables H-bonding

Table 1. Structural comparison of pyrimidoindolone derivatives.

Crystallographic and Electronic Properties

  • Compound (3): Crystallizes in a monoclinic P21/n space group with unit cell parameters: a = 16.366(3) Å, b = 6.0295(14) Å, c = 21.358(4) Å, β = 105.21(2)°, V = 2033.7(7) ų, Z = 4 . Hirshfeld surface analysis reveals dominant H···F (26.8%) and H···O (11.2%) interactions, critical for crystal packing .
  • The 3-methoxybenzyl substituent may engage in weaker C–H···O interactions than the 2-methoxy orientation in compound (3) .

Structure-Activity Relationship (SAR) Trends

5-Position:

  • Bulky groups (e.g., benzyl) enhance target engagement but may reduce solubility.
  • Methyl () improves metabolic stability but sacrifices binding affinity .

3-Position: Methoxybenzyl groups (2- or 3-substituted) modulate electronic properties; 2-methoxy (compound (3)) favors π-π interactions .

8-Position:

  • Fluorine universally improves membrane permeability and metabolic stability across all analogs .

Biological Activity

5-(2,5-dimethylbenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a synthetic compound belonging to the pyrimidoindole class. Its unique structure, characterized by a pyrimidoindole core with two distinct benzyl substituents and a fluorine atom, suggests potential biological activity that may be harnessed in medicinal chemistry. This article reviews its biological activity, synthesis, and potential therapeutic applications.

Structural Characteristics

The compound's molecular formula is C23H24FN3OC_{23}H_{24}FN_3O, with a molecular weight of approximately 373.46 g/mol. The presence of the fluorine atom and the methoxy group enhances its interaction with biological targets, potentially increasing its efficacy as a therapeutic agent.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. The fluorine atom in its structure has been shown to enhance binding affinity to various enzymes. For instance, studies suggest that it may inhibit specific enzymes involved in cancer pathways, making it a candidate for oncology applications.

Receptor Modulation

The compound also shows potential in modulating receptor activities. Its ability to interact with neurotransmitter receptors suggests possible applications in neurology, particularly in conditions like depression and anxiety disorders. The dual benzyl substituents may facilitate better receptor binding compared to similar compounds lacking such structural features.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrimidoindole core : This is achieved through cyclization reactions involving appropriate precursors.
  • Substitution reactions : The introduction of the dimethylbenzyl and methoxybenzyl groups is performed using nucleophilic substitution techniques.
  • Purification : Techniques such as recrystallization and chromatography are employed to obtain high purity levels of the final product.

Case Studies

Several studies have explored the biological activity of structurally related compounds, providing insights into the potential efficacy of this compound:

  • Anticancer Activity : A related compound demonstrated IC50 values indicating effective inhibition of cancer cell proliferation. The incorporation of fluorine was critical for enhancing anticancer activity due to improved cellular uptake and target interaction.
  • Neuropharmacological Effects : Another study highlighted that similar pyrimidoindole derivatives exhibited anxiolytic effects in animal models, suggesting that modifications like those found in this compound could lead to enhanced therapeutic profiles for neurological disorders .

Summary of Biological Activities

Activity TypeMechanism/EffectReferences
Enzyme InhibitionEnhanced binding affinity due to fluorine
Receptor ModulationPotential modulation of neurotransmitter receptors
AnticancerSignificant inhibition of cancer cell proliferation
NeuropharmacologyAnxiolytic effects in animal models

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